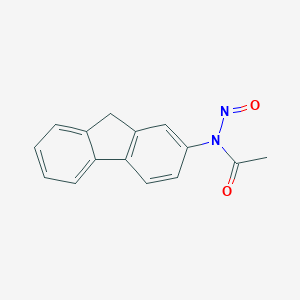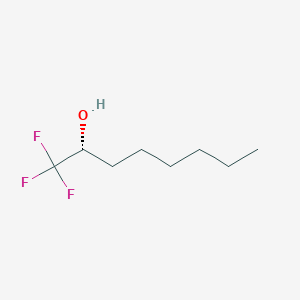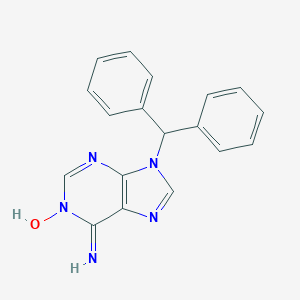
9-Benzhydryladenine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzhydryladenine 1-oxide, also known as BA-1-oxide, is a synthetic cytokinin that has been widely used in plant research due to its ability to promote cell division and differentiation. This compound has also been studied for its potential applications in human health and medicine.
Mécanisme D'action
9-Benzhydryladenine 1-oxide acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It promotes cell division by stimulating the synthesis of proteins and nucleic acids, and also regulates gene expression by activating specific transcription factors.
Biochemical and Physiological Effects:
9-Benzhydryladenine 1-oxide has been shown to affect various biochemical and physiological processes in plants, including photosynthesis, respiration, and ion transport. It also modulates the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
9-Benzhydryladenine 1-oxide has several advantages as a tool for plant research, including its high solubility in water and its stability over a wide pH range. However, its effects can vary depending on the plant species, tissue type, and concentration used. In addition, 9-Benzhydryladenine 1-oxide can be expensive and may not be readily available in some regions.
Orientations Futures
There are several areas of research that could benefit from further investigation of 9-Benzhydryladenine 1-oxide. These include:
1. Development of new synthesis methods to improve the yield and purity of 9-Benzhydryladenine 1-oxide.
2. Investigation of the molecular mechanisms underlying the effects of 9-Benzhydryladenine 1-oxide on plant growth and development.
3. Evaluation of the potential applications of 9-Benzhydryladenine 1-oxide in crop improvement and stress tolerance.
4. Study of the effects of 9-Benzhydryladenine 1-oxide on plant-microbe interactions and soil ecology.
5. Exploration of the potential use of 9-Benzhydryladenine 1-oxide in human health and medicine, such as in wound healing and tissue regeneration.
In conclusion, 9-Benzhydryladenine 1-oxide is a synthetic cytokinin that has been extensively studied for its effects on plant growth and development. Its mechanism of action involves the regulation of cell division and differentiation, and it has been shown to affect various biochemical and physiological processes in plants. While 9-Benzhydryladenine 1-oxide has several advantages as a tool for plant research, further investigation is needed to fully understand its potential applications in human health and medicine.
Méthodes De Synthèse
9-Benzhydryladenine 1-oxide can be synthesized through several methods, including the reaction of benzhydrylamine with adenine and subsequent oxidation with hydrogen peroxide. Other methods involve the use of potassium permanganate or sodium hypochlorite as oxidizing agents.
Applications De Recherche Scientifique
9-Benzhydryladenine 1-oxide has been extensively studied for its effects on plant growth and development. It has been found to promote shoot and root growth, delay senescence, and enhance resistance to stress. In addition, 9-Benzhydryladenine 1-oxide has been used in tissue culture and micropropagation of various plant species.
Propriétés
Numéro CAS |
122365-35-9 |
|---|---|
Nom du produit |
9-Benzhydryladenine 1-oxide |
Formule moléculaire |
C18H15N5O |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
9-benzhydryl-1-hydroxypurin-6-imine |
InChI |
InChI=1S/C18H15N5O/c19-17-15-18(21-12-23(17)24)22(11-20-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19,24H |
Clé InChI |
KGXVSELUQPYRLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C3N=CN(C4=N)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C3N=CN(C4=N)O |
Synonymes |
9-benzhydryl-1-hydroxy-purin-6-imine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



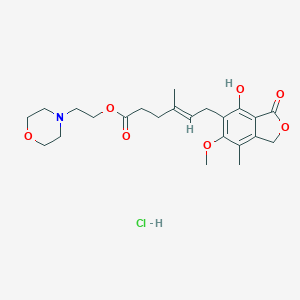
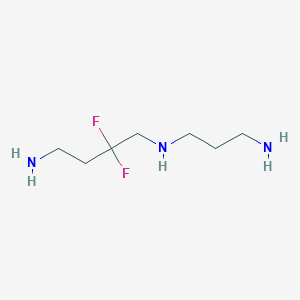
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
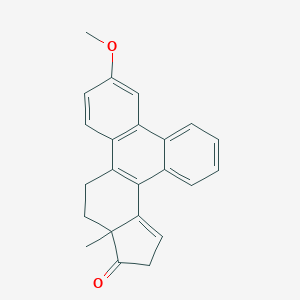

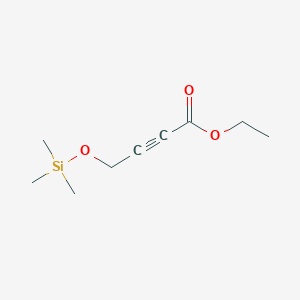
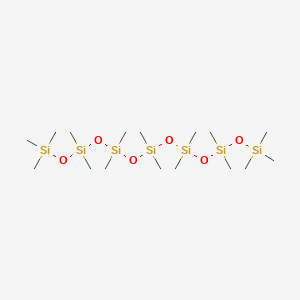
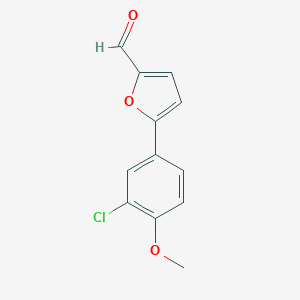


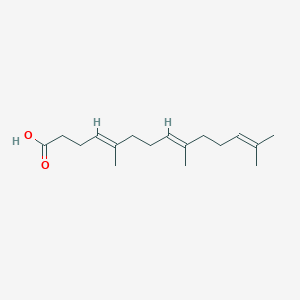
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
